N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(2,3-dimethylphenyl)ethanediamide
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Overview
Description
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(2,3-dimethylphenyl)ethanediamide is an organic compound that features a furan ring substituted with dimethyl groups and a hydroxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(2,3-dimethylphenyl)ethanediamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Hydroxyethyl chain addition: The hydroxyethyl chain can be introduced via a nucleophilic substitution reaction.
Amide bond formation: The final step involves the formation of the ethanediamide linkage through a condensation reaction between the hydroxyethyl-substituted furan and the dimethylphenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(2,3-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyethyl chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(2,3-dimethylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(2,3-dimethylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative with similar structural features.
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cinnamamide: A related compound with a cinnamamide moiety.
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)furan-2-carboxamide: Another related compound with a furan-2-carboxamide group.
Uniqueness
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(2,3-dimethylphenyl)ethanediamide is unique due to its combination of a furan ring, hydroxyethyl chain, and ethanediamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(2,3-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-10-6-5-7-15(12(10)3)20-18(23)17(22)19-9-16(21)14-8-11(2)24-13(14)4/h5-8,16,21H,9H2,1-4H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPBUQQKEZGXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=C(OC(=C2)C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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